Cas no 1096937-07-3 (4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid)

4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2,4-difluorophenoxy)pyridine-2-carboxylic acid
- 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid
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- MDL: MFCD11540165
- Inchi: 1S/C12H7F2NO3/c13-7-1-2-11(9(14)5-7)18-8-3-4-15-10(6-8)12(16)17/h1-6H,(H,16,17)
- InChI Key: YXSZWHZQYWIMHX-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1OC1C=CN=C(C(=O)O)C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 303
- Topological Polar Surface Area: 59.4
- XLogP3: 2.4
4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 210587-2.500g |
4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid, 95% |
1096937-07-3 | 95% | 2.500g |
$2063.00 | 2023-09-07 |
4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid Related Literature
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
Additional information on 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid
Comprehensive Overview of 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid (CAS No. 1096937-07-3)
4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid (CAS No. 1096937-07-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine-carboxylic acid backbone and difluorophenoxy substituent, exhibits versatile applications in drug discovery and material science. Its molecular structure, combining a fluorinated aromatic moiety with a heterocyclic carboxylic acid, makes it a valuable intermediate for synthesizing bioactive molecules.
In recent years, the demand for fluorinated compounds like 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid has surged due to their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its potential role as a building block for kinase inhibitors and anti-inflammatory agents, aligning with the growing focus on targeted therapies. The compound's CAS No. 1096937-07-3 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and crop protection formulations.
From a synthetic perspective, 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where 2,4-difluorophenol reacts with a halogenated pyridine derivative. This process highlights the compound's adaptability in scalable production, a key consideration for industrial applications. Its carboxylic acid group further allows for derivatization into esters, amides, or salts, expanding its utility in structure-activity relationship (SAR) studies.
Environmental and regulatory trends also influence the compound's applications. With increasing scrutiny on sustainable chemistry, 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid is being evaluated for green synthesis methods, such as catalytic fluorination or solvent-free reactions. These advancements address the pharmaceutical industry's push toward eco-friendly processes, a topic frequently queried in AI-driven literature searches.
In agrochemicals, the compound's fluorine atoms contribute to its efficacy as a potential herbicide intermediate. The difluorophenoxy moiety mimics natural plant hormones, disrupting weed growth while minimizing toxicity—a balance highly sought after in modern crop science. This aligns with user searches on "low-toxicity agrochemicals" and "fluorine in agriculture", underscoring its interdisciplinary appeal.
Analytical characterization of CAS No. 1096937-07-3 typically involves HPLC, NMR, and mass spectrometry to ensure purity and structural integrity. Such rigorous protocols cater to the pharmaceutical industry's emphasis on quality-by-design (QbD) principles, another trending topic in process chemistry forums.
Future prospects for 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid include explorations in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), where its rigid aromatic system could enhance material stability. These innovations resonate with searches on "advanced functional materials", bridging chemistry and nanotechnology.
In summary, 4-(2,4-Difluorophenoxy)pyridine-2-carboxylic acid (CAS No. 1096937-07-3) exemplifies the intersection of fluorine chemistry and heterocyclic design, addressing contemporary needs in therapeutics, agriculture, and materials science. Its multifaceted applications ensure continued relevance in both academic and industrial research landscapes.
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